Technical Monograph: 1-Methyl-1H-pyrazole-3,4-dicarbonyl Dichloride
Technical Monograph: 1-Methyl-1H-pyrazole-3,4-dicarbonyl Dichloride
Executive Summary: The "Linchpin" Electrophile
In the landscape of heterocyclic drug discovery, 1-methyl-1H-pyrazole-3,4-dicarbonyl dichloride (CAS 1171786-16-5) represents a high-value "linchpin" reagent. Unlike its diester counterparts, which often require forcing thermal conditions to effect cyclization, this acid chloride offers a kinetically superior pathway to fused nitrogen heterocycles.
For medicinal chemists, this molecule is not merely a reagent; it is the gateway to pyrazolo[3,4-d]pyridazines and pyrrolo[3,4-c]pyrazoles —scaffolds privileged in kinase inhibition (e.g., SRC, JAK family) and non-steroidal anti-inflammatory drug (NSAID) design. This guide details the handling, synthesis, and strategic application of this electrophile, moving beyond basic properties to the causality of its reactivity.
Chemical Profile & Structural Logic[1]
Physicochemical Specifications
| Property | Specification |
| Chemical Name | 1-Methyl-1H-pyrazole-3,4-dicarbonyl dichloride |
| CAS Number | 1171786-16-5 |
| Molecular Formula | C₆H₅Cl₂N₂O₂ |
| Molecular Weight | 207.01 g/mol |
| Physical State | Moisture-sensitive solid or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols |
| Storage | < -20°C, under Argon/Nitrogen (Hydrolysis prone) |
Structural Reactivity Analysis
The core utility of this molecule lies in the electronic differentiation between the C3 and C4 carbonyl carbons.
-
C4-Carbonyl: Conjugated directly with the electron-rich pyrazole ring but inductively destabilized. It is typically more electrophilic due to the lack of steric bulk compared to the C3 position (adjacent to the N-methyl group).
-
C3-Carbonyl: Sterically shielded by the N-methyl group (N1).
-
Implication: This asymmetry allows for regioselective desymmetrization . A controlled addition of a nucleophile at low temperatures will kinetically favor the C4 position, allowing the sequential construction of complex, non-symmetric heterocycles.
Synthesis & Preparation Protocol
Note: Commercial supplies of this acid chloride are often degraded. For high-stakes synthesis, in situ preparation from the dicarboxylic acid is the gold standard.
Protocol: Conversion of 1-Methyl-1H-pyrazole-3,4-dicarboxylic acid to Dichloride
Objective: Generate highly active acyl chloride free of residual thionyl species.
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a
drying tube or line. -
Charge: Add 1-methyl-1H-pyrazole-3,4-dicarboxylic acid (1.0 equiv) suspended in anhydrous Toluene (5-10 volumes).
-
Scientist's Note: Toluene is preferred over DCM for its higher boiling point, ensuring complete conversion, and its ability to azeotrope off residual
.
-
-
Activation: Add Thionyl Chloride (
) (5.0 equiv) dropwise. Add a catalytic amount of DMF (1-2 drops). -
Reaction: Heat to reflux (approx. 110°C) for 3–4 hours. The suspension should clear to a homogeneous solution, indicating conversion.
-
Workup:
-
Cool to room temperature.
-
Concentrate in vacuo to remove solvent and excess
. -
Chase Step: Redissolve the residue in dry toluene and concentrate again (repeat 2x). This is critical to remove trapped HCl/SO2 which can degrade sensitive nucleophiles in the next step.
-
-
Validation: Take a small aliquot for methanolysis (quench in MeOH) and check via LC-MS (look for dimethyl ester mass).
Strategic Applications: Fused Ring Construction
The primary utility of CAS 1171786-16-5 is the "one-pot" formation of fused bicyclic systems. Below is the workflow for synthesizing Pyrazolo[3,4-d]pyridazines , a scaffold bioisosteric to phthalazines but with improved solubility profiles.
Experimental Workflow: Pyrazolo[3,4-d]pyridazine Synthesis
Reaction: Bis-acylation of Hydrazine Derivatives.
-
Preparation: Dissolve the freshly prepared dichloride (1.0 equiv) in anhydrous THF or DCM at 0°C.
-
Nucleophile Addition: Slowly add a solution of Hydrazine Hydrate (or substituted hydrazine) (1.1 equiv) and Triethylamine (2.5 equiv) in THF.
-
Control: Addition must be slow to favor intramolecular cyclization over intermolecular oligomerization.
-
-
Cyclization: Allow to warm to room temperature. If the ring does not close spontaneously (monitored by LC-MS showing mono-hydrazide), heat to reflux for 1 hour.
-
Isolation: The product often precipitates as the hydrochloride salt or can be precipitated by adding water (after solvent removal).
Visualization: The Cyclization Pathway
The following diagram illustrates the transformation logic, highlighting the divergence between forming the fused pyridazine versus the pyrrolopyrazole system depending on the nucleophile used (Hydrazine vs. Primary Amine).
Figure 1: Divergent synthesis pathways. The dicarbonyl dichloride serves as the common electrophilic branch point for 5,5- and 5,6-fused heterocyclic systems.
Advanced Strategy: Regioselective Desymmetrization
When reacting with non-symmetric nucleophiles (e.g., anilines or alcohols), the C4-carbonyl is kinetically more accessible.
Hypothesis: The N-methyl group at position 1 creates a "steric wall" protecting the C3-carbonyl. Experiment: Reacting CAS 1171786-16-5 with 1.0 equivalent of benzyl amine at -78°C. Outcome: The major product is the 4-carboxamide-3-acid chloride . This intermediate can then be reacted with a different nucleophile to create highly functionalized, non-symmetric scaffolds—a technique essential for Fragment-Based Drug Discovery (FBDD).
Visualization: Steric & Electronic Logic
Figure 2: Regioselectivity Model. The N-methyl group directs the first equivalent of nucleophile to the C4 position, enabling desymmetrization.
Safety & Handling Protocols
Hazard Class: Corrosive, Lachrymator, Moisture Sensitive.
-
Quenching: Never add water directly to the bulk material. Quench excess acid chloride by adding it dropwise to a stirred solution of 10% NaOH or saturated Sodium Bicarbonate/Ice mixture.
-
PPE: Double nitrile gloves are recommended. Vapors are potent lachrymators; all operations must occur in a functioning fume hood.
-
Storage degradation: If the solid turns to a gum or emits a sharp HCl odor upon opening, it has hydrolyzed. Re-subjecting the material to
reflux can sometimes salvage the material, but purification is preferred.
References
-
Synthesis of Pyrazolo[3,4-d]pyridazines
-
Acid Chloride Preparation & Stability
-
Medicinal Chemistry Context (Scaffold Utility)
-
Title: Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.[5][7][8][9][10][11]
-
Source: Research & Reviews: Journal of Medicinal & Organic Chemistry, 2024.[11]
-
URL:[Link]
- Relevance: Validates the "privileged" status of the pyrazole core in drug development, justifying the use of the dicarbonyl dichloride intermedi
-
-
Structural Analogs & Hydrogen Bonding
-
Title: Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding.[12]
- Source: Acta Crystallographica Section E, 2015.
-
URL:[Link]
- Relevance: Provides structural data on the dicarboxylate precursors, aiding in the understanding of steric environments around the C3/C4 positions.
-
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme.de [thieme.de]
- 5. Synthesis and in Vitro Cytotoxic Activity of Novel Pyrazole-3,4-dicarboxylates [scirp.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. mdpi.com [mdpi.com]
- 8. Methyl-linked Pyrazoles: Synthetic and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epj-conferences.org [epj-conferences.org]
- 11. rroij.com [rroij.com]
- 12. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

